A Technical Guide to the Spectral Properties of 4-Nitrobenzene-azo-orcinol
A Technical Guide to the Spectral Properties of 4-Nitrobenzene-azo-orcinol
Introduction: The Chromophoric Landscape of a Nitro-Azo Dye
4-Nitrobenzene-azo-orcinol, systematically named 5-methyl-4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol, is a member of the vast and industrially significant family of azo dyes.[] Its molecular architecture, characterized by an electron-donating orcinol moiety linked to an electron-withdrawing nitrobenzene group via a diazene (-N=N-) bridge, establishes a classic push-pull system. This electronic arrangement is the foundation of its rich chromophoric and spectral behavior, making it a subject of interest for applications ranging from textile dyeing to potential use as a chemical sensor.[2]
This guide provides an in-depth exploration of the spectral properties of 4-Nitrobenzene-azo-orcinol, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind its spectroscopic signatures in Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss its expected fluorescence characteristics. Given the limited availability of published data for this specific molecule (CAS 607-96-5), this guide will also draw upon data from its close structural analogue, 4-(4-Nitrophenylazo)resorcinol (CAS 74-39-5), to provide a comprehensive and predictive analysis.
Molecular Structure and Isomerism
The core structure of 4-Nitrobenzene-azo-orcinol is presented below. A key feature of azo compounds is the potential for E/Z (trans/cis) isomerism around the diazene bond. The E-isomer is significantly more stable due to reduced steric hindrance and is the predominant form under normal conditions.[3] Furthermore, the presence of hydroxyl groups ortho and para to the azo linkage introduces the possibility of azo-hydrazone tautomerism, a phenomenon that can be influenced by solvent polarity and pH, affecting the compound's spectral properties.
Caption: Molecular structure of 4-Nitrobenzene-azo-orcinol.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of an azo dye is defined by electronic transitions within its conjugated π-system. For 4-Nitrobenzene-azo-orcinol, two primary absorption bands are expected: a high-energy band in the UV region corresponding to a π → π* transition of the aromatic systems, and a lower-energy band in the visible region, which is responsible for its color. This visible band is primarily attributed to an intramolecular charge transfer (ICT) from the electron-rich orcinol ring (the donor) to the electron-deficient nitrobenzene ring (the acceptor).
Solvatochromism: The Influence of Solvent Polarity
Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—with a change in solvent polarity.[4] This phenomenon provides valuable insight into the electronic ground and excited states of a molecule. Azo dyes with push-pull architectures typically exhibit positive solvatochromism, where an increase in solvent polarity causes a bathochromic (red) shift in the λmax. This occurs because the excited state, being more polar than the ground state due to charge transfer, is preferentially stabilized by polar solvents, thus lowering the energy gap for the electronic transition.
Table 1: Expected UV-Vis Absorption Maxima (λmax) of 4-Nitrobenzene-azo-orcinol in Various Solvents
| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift | Predicted λmax (nm) | Rationale |
| Toluene | 2.4 | - | ~430-440 | Low polarity; minimal stabilization of the excited state. |
| Chloroform | 4.8 | Slight Bathochromic | ~435-445 | Moderate polarity. |
| Ethanol | 24.6 | Bathochromic | ~440-460 | Polar protic solvent; stabilizes the polar excited state. |
| DMSO | 46.7 | Strong Bathochromic | ~450-475 | Highly polar aprotic solvent; strong stabilization of the excited state. |
| Water | 80.1 | Strongest Bathochromic | ~460-485 | Highest polarity; maximum stabilization of the polar ICT excited state. |
Note: The predicted λmax values are estimations based on the known λmax of 4-(4-Nitrophenylazo)resorcinol and general solvatochromic principles of similar dyes.
Fluorescence Spectroscopy
Fluorescence in azo dyes is often complex and highly dependent on molecular structure. While some azo compounds are fluorescent, the presence of a nitro (-NO₂) group typically leads to fluorescence quenching. This is because the nitro group can promote non-radiative decay pathways, such as intersystem crossing from the singlet excited state to the triplet state, effectively competing with fluorescence emission.
For 4-Nitrobenzene-azo-orcinol, the strong electron-withdrawing nature of the nitro group is expected to significantly quench fluorescence, particularly in polar solvents. Therefore, it is predicted that this compound will be weakly fluorescent or non-fluorescent. Any residual emission would likely be observed in nonpolar solvents where the quenching effect might be slightly diminished.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Nitrobenzene-azo-orcinol by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The electron-withdrawing nitro group strongly deshields the adjacent protons on its aromatic ring, causing them to appear at a higher chemical shift (downfield). Conversely, the electron-donating hydroxyl and methyl groups on the orcinol ring will shield the nearby protons, shifting their signals upfield.
Table 2: Predicted ¹H NMR Spectral Data for 4-Nitrobenzene-azo-orcinol (in DMSO-d₆)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | 14.72 | Singlet (broad) | 1H | Phenolic OH (intramolecular H-bond) | Strong deshielding due to hydrogen bonding with the azo nitrogen. |
| B | 11.14 | Singlet (broad) | 1H | Phenolic OH | Deshielded phenolic proton. |
| C | 8.35 | Doublet | 2H | Protons ortho to -NO₂ | Strong deshielding from the electron-withdrawing nitro group. |
| D | 7.96 | Doublet | 2H | Protons meta to -NO₂ | Less deshielded than ortho protons. |
| E | 6.44 | Singlet | 1H | Aromatic H (orcinol ring) | Shielded by two ortho -OH groups. |
| F | 6.09 | Singlet | 1H | Aromatic H (orcinol ring) | Shielded by ortho/para -OH groups. |
| G | 2.51 | Singlet | 3H | Methyl (-CH₃) | Typical chemical shift for an aromatic methyl group. |
Note: Data sourced from ChemicalBook and assignments are predictive based on established chemical shift principles.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the electronic environment of the carbon atoms. Carbons attached to electronegative atoms (like oxygen and nitrogen) are deshielded and appear downfield.
Table 3: Predicted ¹³C NMR Spectral Data for 4-Nitrobenzene-azo-orcinol (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 166.27 | C-OH | Carbon attached to hydroxyl group, strongly deshielded. |
| 162.28 | C-OH | Carbon attached to the second hydroxyl group. |
| 152.66 | C-N (azo) | Carbon of the orcinol ring attached to the azo group. |
| 146.17 | C-N (azo) | Carbon of the nitrobenzene ring attached to the azo group. |
| 144.38 | C-NO₂ | Carbon attached to the nitro group, deshielded. |
| 131.86 | C-CH₃ | Quaternary carbon of the orcinol ring. |
| 125.18 | Aromatic CH | Carbons on the nitrobenzene ring. |
| 120.76 | Aromatic CH | Carbons on the nitrobenzene ring. |
| 112.93 | Aromatic CH | Carbon on the orcinol ring. |
| 101.29 | Aromatic CH | Carbon on the orcinol ring, highly shielded. |
| 17.65 | -CH₃ | Methyl carbon, significantly shielded. |
Note: Data sourced from ChemicalBook and assignments are predictive.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 4-Nitrobenzene-azo-orcinol is expected to show characteristic absorption bands for its key functional groups.
Table 4: Key FTIR Vibrational Frequencies for 4-Nitrobenzene-azo-orcinol
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 3500 - 3200 | O-H stretching | Phenolic -OH | Broad band indicative of hydrogen bonding. |
| 3100 - 3000 | C-H stretching | Aromatic C-H | Characteristic of sp² C-H bonds in the benzene rings. |
| 1620 - 1570 | C=C stretching | Aromatic C=C | Skeletal vibrations of the aromatic rings. |
| 1560 - 1500 | N-O asymmetric stretching | Nitro -NO₂ | Strong absorption, characteristic of nitro compounds.[7] |
| 1470 - 1430 | N=N stretching | Azo -N=N- | This peak can be weak and difficult to assign definitively. |
| 1360 - 1330 | N-O symmetric stretching | Nitro -NO₂ | Strong absorption, a key indicator of the nitro group.[7] |
| 1300 - 1150 | C-O stretching | Phenolic C-O | Strong band associated with the hydroxyl groups. |
Experimental Protocols
Synthesis of 4-Nitrobenzene-azo-orcinol
This protocol describes a standard diazotization and azo coupling reaction. The causality behind this two-step process lies in the creation of a highly electrophilic diazonium ion, which can then attack the electron-rich orcinol ring in an electrophilic aromatic substitution reaction.
Caption: General experimental workflow for azo dye synthesis.
Step-by-Step Methodology:
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Diazotization:
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Suspend one equivalent of 4-nitroaniline in approximately 2.5-3.0 equivalents of hydrochloric acid.
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Cool the suspension to 0-5 °C in an ice bath with constant stirring. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
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Slowly add a pre-cooled aqueous solution of 1.0-1.1 equivalents of sodium nitrite (NaNO₂) dropwise.
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Continue stirring at 0-5 °C for 15-30 minutes after the addition is complete. The resulting solution contains the 4-nitrobenzenediazonium salt.
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-
Azo Coupling:
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In a separate beaker, dissolve one equivalent of orcinol in a cold aqueous sodium hydroxide solution. The basic conditions are necessary to deprotonate the phenolic hydroxyl groups, thereby activating the ring for electrophilic attack.
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Slowly add the cold diazonium salt solution to the orcinol solution with vigorous stirring. A colored precipitate of 4-Nitrobenzene-azo-orcinol should form immediately.
-
-
Isolation and Purification:
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Isolate the solid product by vacuum filtration.
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Wash the precipitate with cold water to remove any inorganic salts.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
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Spectroscopic Analysis
-
UV-Vis Spectroscopy:
-
Prepare a series of dilute solutions of the purified compound in various solvents of differing polarity (e.g., toluene, ethanol, DMSO).
-
Record the absorption spectrum for each solution over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
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Identify the wavelength of maximum absorption (λmax) for each solvent to characterize the solvatochromic behavior.
-
-
NMR Spectroscopy:
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Dissolve a small, pure sample in a suitable deuterated solvent (e.g., DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
-
-
FTIR Spectroscopy:
-
Obtain the IR spectrum of a dry, solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands for the key functional groups.
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Conclusion
The spectral properties of 4-Nitrobenzene-azo-orcinol are a direct consequence of its push-pull electronic structure. Its UV-Vis absorption is dominated by an intramolecular charge transfer transition, leading to its characteristic color and predictable solvatochromic behavior. While expected to be non-fluorescent due to the presence of the nitro group, its structure is readily confirmed by the distinct signatures in its ¹H and ¹³C NMR spectra and the characteristic vibrational bands in its FTIR spectrum. This guide provides a foundational understanding of these properties, leveraging data from close structural analogues and established spectroscopic principles to offer a comprehensive technical overview for researchers in the chemical and pharmaceutical sciences.
References
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